3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one
Description
Properties
IUPAC Name |
3-[(E)-methoxyiminomethyl]-3H-2-benzothiophen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-11-6-9-7-4-2-3-5-8(7)10(12)14-9/h2-6,9H,1H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFAWSSVWVIYRL-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1C2=CC=CC=C2C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1C2=CC=CC=C2C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one typically involves the reaction of benzothiophene derivatives with methoxyimino compounds under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Reduced forms of the methoxyimino group.
Substitution: Substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared below with analogous molecules from the evidence:
Physicochemical and Metabolic Properties
Trifloxystrobin’s benzeneacetate backbone and ester group may confer higher solubility in organic matrices compared to the target compound’s rigid heterocycle .
Metabolic Stability: Methoxyimino groups, as seen in the target compound and 490-M20, are resistant to hydrolysis, a feature critical in agrochemicals (e.g., strobilurin fungicides like trifloxystrobin) and β-lactam antibiotics (e.g., cefepime in ) . The thiophene ring in the target compound may undergo oxidation (e.g., sulfoxide formation), whereas benzopyranones (490-M20) are more prone to ring-opening reactions .
Biological Activity: Thiazine-thiones (e.g., 1e–1h in ) exhibit antimicrobial activity, but their thione group (-C=S) differs functionally from the target’s ketone (-C=O), altering target interactions .
Research Findings
Agrochemical Relevance: Trifloxystrobin () and the target compound share a methoxyimino group critical for fungicidal activity. However, the benzothiophenone core may enhance photostability compared to trifloxystrobin’s ester-linked system .
Medicinal Chemistry: Methoxyimino groups in cephalosporins () improve β-lactamase resistance.
Metabolic Pathways: Compounds like 490-M02 and 490-M04 () undergo hydroxylation and carboxylation. The target compound’s metabolism may involve thiophene ring oxidation or O-demethylation of the methoxyimino group .
Biological Activity
3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one, also known as 3-OXO-1,3-DIHYDRO-2-BENZOTHIOPHENE-1-CARBALDEHYDE O-METHYLOXIME, is a compound with a complex structure that has garnered attention for its potential biological activities. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H9NO2S
- Molar Mass : 207.25 g/mol
- CAS Number : 339114-66-8
The compound features a benzothiophene core with a methoxyimino group, which may influence its biological interactions.
Anticancer Potential
The anticancer properties of benzothiophene derivatives have been explored in various studies. For example, compounds similar to this compound have been analyzed for their effects on cancer cell lines such as HeLa and A549.
In a study examining the antiproliferative effects of benzothiophene derivatives:
- IC50 values were determined for various derivatives against cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound C | HeLa | 226 |
| Compound D | A549 | 242.52 |
These findings suggest that structural modifications in the benzothiophene framework can lead to enhanced anticancer activity.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Interaction with specific enzymes or receptors may inhibit their activity.
- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt microbial membranes.
- Induction of Apoptosis : In cancer cells, certain derivatives trigger apoptotic pathways leading to cell death.
Study on Larvicidal Activity
A study focusing on larvicidal activity against Aedes aegypti identified compounds related to the benzothiophene structure as potential insecticides. The research highlighted the need for new active compounds due to resistance issues with current insecticides.
Safety and Toxicity Assessments
Toxicity evaluations are crucial for assessing the safety profile of new compounds. In studies where related compounds were administered to mammals:
- No significant toxicity was observed at high doses (up to 2000 mg/kg).
- Behavioral effects were mild, indicating a favorable safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
